molecular formula C14H16ClNO3S2 B2694445 N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide CAS No. 1795456-41-5

N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide

Cat. No. B2694445
CAS RN: 1795456-41-5
M. Wt: 345.86
InChI Key: DARGPBKNIQMLOP-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide, also known as TAK-915, is a novel drug candidate that is being developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to a class of drugs known as gamma-secretase modulators, which are designed to selectively modulate the activity of the gamma-secretase enzyme without inhibiting its function entirely.

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues .

Mode of Action

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, as a sulfonamide derivative, likely works by competitively inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, a process bacteria need for folate synthesis and ultimately purine and DNA synthesis . This inhibition prevents the bacteria from replicating, thereby stopping the infection .

Biochemical Pathways

The biochemical pathways affected by N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide are those involved in bacterial folate synthesis. By inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, the compound disrupts the production of folic acid, a crucial component for bacterial DNA replication . The downstream effects of this disruption include the prevention of bacterial growth and replication, leading to the eventual death of the bacterial cells .

Pharmacokinetics

They are mainly metabolized by the liver and excreted by the kidneys . These properties likely impact the bioavailability of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, affecting its efficacy as a therapeutic agent .

Result of Action

The molecular and cellular effects of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide’s action are primarily bacteriostatic. By inhibiting a crucial step in the folate synthesis pathway, the compound prevents bacterial cells from replicating their DNA, thereby stopping their growth . This leads to the eventual death of the bacterial cells and the resolution of the bacterial infection .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-14(19-2,11-5-3-6-12(15)9-11)10-16-21(17,18)13-7-4-8-20-13/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARGPBKNIQMLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide

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